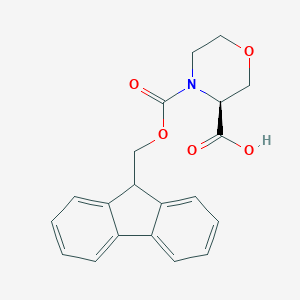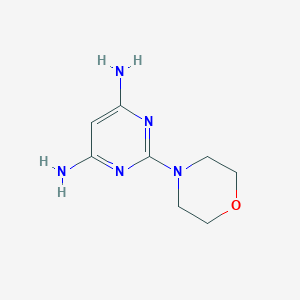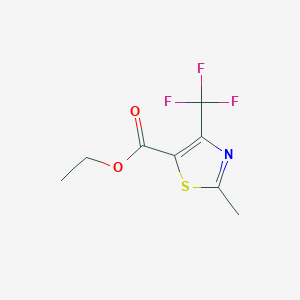![molecular formula C12H13F3 B051244 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene CAS No. 113947-87-8](/img/structure/B51244.png)
2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic molecule that contains a trifluoromethyl group (-CF3). Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their unique physical-chemical properties .
Synthesis Analysis
While specific synthesis methods for “2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene” were not found, trifluoromethyl-containing compounds are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Aplicaciones Científicas De Investigación
- Application: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Method: The synthesis and applications of TFMP and its derivatives involve various chemical reactions .
- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Application: Flutamide, an anti-androgen therapy for men with advanced prostate cancer, undergoes extensive first-pass metabolism in the liver, producing several metabolites .
- Method: The drug and its metabolites were quantitatively analyzed in pure form, human urine, and plasma samples using two chromatographic methods, HPTLC and HPLC–DAD .
- Results: The methods were validated following FDA guidelines and USP recommendations .
Synthesis and application of trifluoromethylpyridines in agrochemical and pharmaceutical industries
Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods
Synthesis of 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine
- Application: Certain compounds can play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not specified in the source .
- Application: Certain compounds are used extensively in promoting organic transformations .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not specified in the source .
Regulation of Central Inflammation
Promotion of Organic Transformations
FDA-Approved Trifluoromethyl Group Applications
- Application: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Method: The synthesis and applications of TFMP and its derivatives involve various chemical reactions .
- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Application: Certain compounds can play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not specified in the source .
- Application: Certain compounds are used extensively in promoting organic transformations .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not specified in the source .
Regulation of Central Inflammation
Promotion of Organic Transformations
FDA-Approved Trifluoromethyl Group Applications
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-methylbut-3-enyl)-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3/c1-9(2)6-7-10-4-3-5-11(8-10)12(13,14)15/h3-5,8H,1,6-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQLWCTYUZDTHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC(=CC=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641208 |
Source


|
| Record name | 1-(3-Methylbut-3-en-1-yl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene | |
CAS RN |
113947-87-8 |
Source


|
| Record name | 1-(3-Methylbut-3-en-1-yl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

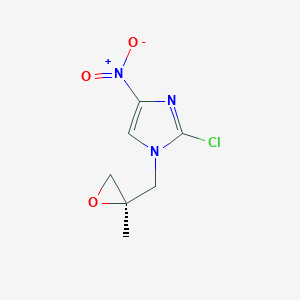
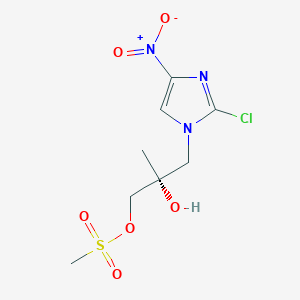
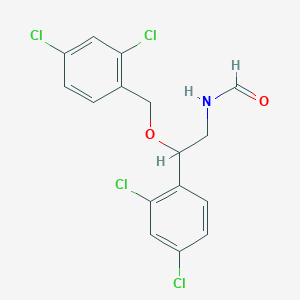
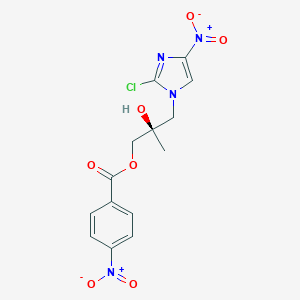
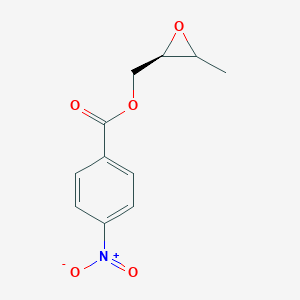
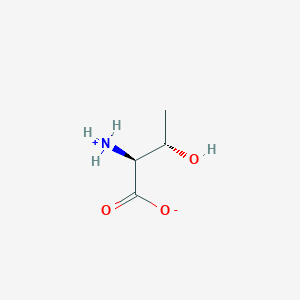
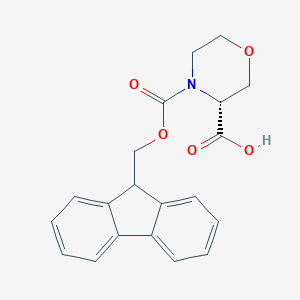
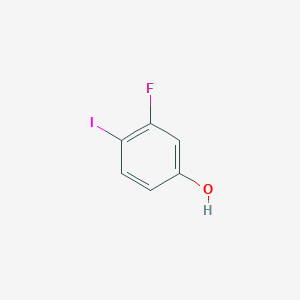
![2-Methoxy-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51186.png)
![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B51189.png)
